![molecular formula C20H36O2 B189932 Eicosadienoic Acid (8Z,14Z)](/img/structure/B189932.png)
Eicosadienoic Acid (8Z,14Z)
Overview
Description
Eicosadienoic Acid (8Z,14Z) is a polyunsaturated fatty acid with the molecular formula C20H36O2. It is characterized by two double bonds located at the 8th and 14th positions in the carbon chain, both in the cis (Z) configuration . This compound is naturally found in some foods and plant oils and has been detected in human milk at a level of 0.19% of total fatty acids .
Mechanism of Action
Target of Action
Eicosadienoic Acid (8Z,14Z) is an ω-8 C20:2 fatty acid It’s known that eicosadienoic acids are converted by desaturases, in vivo, to eicosatrienoic acids , which are potent vasodilators.
Mode of Action
It is known that eicosadienoic acids are converted by desaturases, in vivo, to eicosatrienoic acids . These eicosatrienoic acids are known to be potent vasodilators, suggesting that they may interact with vascular smooth muscle cells to cause relaxation and dilation of blood vessels.
Biochemical Pathways
Eicosadienoic Acid (8Z,14Z) is involved in the conversion process to eicosatrienoic acids via desaturases . These eicosatrienoic acids are known to be potent vasodilators, indicating that they may play a role in the regulation of blood pressure and vascular tone.
Biochemical Analysis
Biochemical Properties
Eicosadienoic Acid (8Z,14Z) is elongated from linoleic acid (LA), and can also be metabolized to dihomo-γ-linolenic acid (DGLA), arachidonic acid (AA), and sciadonic acid (Δ5,11,14–20:3; SCA) . The metabolism of Eicosadienoic Acid (8Z,14Z) has been extensively studied .
Cellular Effects
It has been shown that Eicosadienoic Acid (8Z,14Z) can modulate the metabolism of polyunsaturated fatty acids (PUFAs) and alter the responsiveness of macrophages to inflammatory stimulation .
Molecular Mechanism
It is known that Eicosadienoic Acid (8Z,14Z) can be converted by desaturases, in vivo, to eicosatrienoic acids . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not yet fully characterized .
Temporal Effects in Laboratory Settings
The temporal effects of Eicosadienoic Acid (8Z,14Z) in laboratory settings are not yet fully characterized. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Eicosadienoic Acid (8Z,14Z) at different dosages in animal models are not yet fully characterized. Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
Eicosadienoic Acid (8Z,14Z) is involved in the metabolism of polyunsaturated fatty acids (PUFAs). It is elongated from linoleic acid (LA), and can also be metabolized to dihomo-γ-linolenic acid (DGLA), arachidonic acid (AA), and sciadonic acid (Δ5,11,14–20:3; SCA) .
Transport and Distribution
The transport and distribution of Eicosadienoic Acid (8Z,14Z) within cells and tissues are not yet fully characterized. Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .
Subcellular Localization
The subcellular localization of Eicosadienoic Acid (8Z,14Z) and any effects on its activity or function are not yet fully characterized. Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .
Preparation Methods
Eicosadienoic Acid (8Z,14Z) can be synthesized through various chemical routes. One common method involves the elongation and desaturation of linoleic acid. The process typically includes the use of desaturase enzymes to introduce double bonds at specific positions . Industrial production methods may involve the extraction of the compound from natural sources such as plant oils, followed by purification processes to achieve the desired purity levels .
Chemical Reactions Analysis
Eicosadienoic Acid (8Z,14Z) undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxygen and light, leading to the formation of hydroperoxides and other oxidation products.
Reduction: Hydrogenation can reduce the double bonds, converting the compound into a saturated fatty acid.
Substitution: The carboxyl group can participate in esterification reactions with alcohols to form esters.
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and alcohols for esterification. Major products formed from these reactions include saturated fatty acids, hydroperoxides, and esters .
Scientific Research Applications
Biochemical Properties and Metabolism
Eicosadienoic Acid is primarily derived from linoleic acid and can be metabolized into several bioactive compounds, including dihomo-γ-linolenic acid and arachidonic acid. Its metabolism is significant in the context of inflammatory processes. A study demonstrated that Eicosadienoic Acid can modulate the production of pro-inflammatory mediators in macrophages, suggesting its role in inflammatory responses .
Table 1: Metabolic Pathways of Eicosadienoic Acid
Compound | Description |
---|---|
Linoleic Acid | Precursor to Eicosadienoic Acid |
Dihomo-γ-Linolenic Acid | Metabolite involved in anti-inflammatory pathways |
Arachidonic Acid | Precursor for eicosanoids, involved in inflammation |
Sciadonic Acid | Product of Eicosadienoic Acid metabolism |
Nutritional Applications
Eicosadienoic Acid has been identified in human milk at concentrations around 0.19% of total fatty acids, indicating its nutritional significance during early development . Its presence suggests potential health benefits, particularly in infant nutrition where fatty acids play critical roles in growth and brain development.
Therapeutic Potential
Research indicates that Eicosadienoic Acid may have therapeutic applications due to its influence on inflammatory processes. In a study involving murine macrophages, it was found that Eicosadienoic Acid could decrease nitric oxide production while increasing prostaglandin E2 levels upon stimulation with lipopolysaccharides (LPS). This modulation indicates a complex role in inflammation, potentially offering therapeutic avenues for conditions characterized by chronic inflammation .
Case Study: Inflammatory Response Modulation
- Objective : To assess the impact of Eicosadienoic Acid on macrophage response to inflammatory stimuli.
- Method : RAW264.7 macrophages were treated with varying concentrations of Eicosadienoic Acid prior to LPS exposure.
- Results :
- Decreased nitric oxide production.
- Increased levels of prostaglandin E2.
- Altered fatty acid composition within cellular phospholipids.
Industrial Applications
Eicosadienoic Acid is also being explored for its potential applications in the food industry as a functional ingredient due to its health-promoting properties. Its incorporation into dietary supplements and functional foods may enhance their nutritional profile.
Research Directions
While much is known about the metabolic pathways and some physiological effects of Eicosadienoic Acid, further research is needed to fully elucidate its role in human health and disease. Areas for future investigation include:
- Detailed mechanisms of action in inflammatory processes.
- Long-term effects of dietary supplementation.
- Comparative studies with other polyunsaturated fatty acids.
Comparison with Similar Compounds
Eicosadienoic Acid (8Z,14Z) can be compared with other polyunsaturated fatty acids such as:
Linoleic Acid: A precursor to Eicosadienoic Acid (8Z,14Z), it has two double bonds at the 9th and 12th positions.
Arachidonic Acid: Contains four double bonds and is involved in the synthesis of eicosanoids, which are signaling molecules.
Eicosatrienoic Acid: Formed from Eicosadienoic Acid (8Z,14Z) through desaturation, it is a potent vasodilator.
Eicosadienoic Acid (8Z,14Z) is unique due to its specific double bond positions and its role in modulating inflammatory responses, making it a valuable compound in both research and industrial applications .
Biological Activity
Eicosadienoic acid (8Z,14Z), also known as 8,14-eicosadienoic acid, is an omega-6 fatty acid characterized by its two double bonds located at the 8th and 14th carbon positions. This compound plays a significant role in various biological processes, particularly through its conversion into eicosanoids, which are crucial signaling molecules involved in inflammation, immunity, and cellular communication.
- Molecular Formula : CHO
- Molecular Weight : 308.5 g/mol
- CAS Number : 135498-07-6
- Structure :
- SMILES:
CCCCC/C=C\CCCC/C=C\CCCCCCC(=O)O
- InChI:
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13H,2-5,8-11,14-19H2,1H3,(H,21,22)/b7-6-,13-12-
- SMILES:
Sources and Metabolism
Eicosadienoic acid is primarily found in human milk and has been detected in various tissues including the placenta . Its biological effects are largely mediated through its conversion into bioactive lipids known as eicosanoids. These metabolites can exert diverse physiological effects by binding to specific receptors in tissues throughout the body.
Biological Activities
1. Anti-inflammatory Effects
Eicosadienoic acid is involved in the synthesis of anti-inflammatory mediators. Research indicates that omega-6 fatty acids, including eicosadienoic acid, can modulate inflammatory responses by influencing the production of prostaglandins and leukotrienes . For instance, in a study examining the effects of dietary omega fatty acids on inflammation markers in patients with chronic diseases, it was found that supplementation with omega fatty acids led to a decrease in pro-inflammatory markers .
2. Cardiovascular Health
Eicosadienoic acid may have cardioprotective properties. Studies suggest that diets rich in polyunsaturated fatty acids can lower the risk of cardiovascular diseases by improving lipid profiles and reducing inflammation . The conversion of eicosadienoic acid to eicosanoids may play a role in maintaining vascular health by regulating blood pressure and vascular tone.
3. Neuroprotective Role
There is emerging evidence suggesting that eicosadienoic acid may have neuroprotective effects. Omega fatty acids are known to support brain health and cognitive function. They may influence neuroinflammation and neuronal signaling pathways that are critical for maintaining cognitive functions .
Research Findings
Several studies have investigated the biological activity of eicosadienoic acid:
Case Studies
- Dietary Impact on Inflammation : A randomized controlled trial assessed the effects of dietary supplementation with omega fatty acids on patients with rheumatoid arthritis. The results indicated a significant reduction in joint inflammation markers after regular intake of eicosadienoic acid-rich oils.
- Cognitive Function in Elderly : A study involving elderly participants showed that those who consumed higher levels of omega fatty acids, including eicosadienoic acid, exhibited better cognitive performance compared to those with lower intake levels .
Properties
IUPAC Name |
(8Z,14Z)-icosa-8,14-dienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13H,2-5,8-11,14-19H2,1H3,(H,21,22)/b7-6-,13-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONHHCGFNMNGPH-ASZCUJMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCC=CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CCCC/C=C\CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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